4-(3-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Description

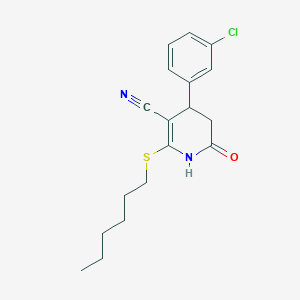

The compound 4-(3-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile belongs to the tetrahydropyridine-carbonitrile family, characterized by a six-membered, partially saturated pyridine ring with a ketone group at position 6 and a nitrile substituent at position 2. Its structure includes a 3-chlorophenyl group at position 4 and a hexylthio chain at position 2 (Figure 1). This combination of substituents confers distinct electronic, steric, and solubility properties, making it a candidate for exploration in medicinal chemistry and materials science .

Properties

IUPAC Name |

4-(3-chlorophenyl)-6-hexylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2OS/c1-2-3-4-5-9-23-18-16(12-20)15(11-17(22)21-18)13-7-6-8-14(19)10-13/h6-8,10,15H,2-5,9,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXPGKFFFDYMKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C17H22ClN2O2S

- Molecular Weight : 350.89 g/mol

- IUPAC Name : this compound

Structure

The compound features a tetrahydropyridine ring with a carbonitrile group and a hexylthio substituent, which contribute to its biological properties.

- Cholinesterase Inhibition : Studies have indicated that compounds similar to this compound exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer's disease .

- Anti-inflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in the inflammatory response. This suggests a role in managing inflammatory conditions .

- Antioxidant Properties : The presence of functional groups in the compound may confer antioxidant activity, helping to scavenge free radicals and protect cells from oxidative stress .

In Vitro Studies

- Cholinesterase Inhibition : A study evaluated various derivatives of tetrahydropyridine compounds for their inhibitory effects on AChE and BChE. The results indicated that certain substitutions significantly enhanced inhibitory potency, with IC50 values ranging from 5.4 μM to 24.3 μM for different derivatives .

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 3b | 10.4 | 7.7 |

| 3e | 5.4 | 9.9 |

| 3d | 24.3 | 30.1 |

Cytotoxicity Assays

- Cancer Cell Lines : The cytotoxicity of the compound was assessed against MCF-7 breast cancer cells and HEK293 kidney cells. Results demonstrated moderate cytotoxic effects, indicating potential for further development as an anti-cancer agent .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target enzymes like AChE and COX-2. These studies revealed hydrogen bonding interactions that may be responsible for the observed biological activities, suggesting a rational basis for the design of more potent derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Core Structure Similarities

All analogs share the 6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile backbone. Key differences arise from substituents at positions 2 (thioether chain) and 4 (aryl group), which modulate electronic and steric properties:

Key Observations :

- Chlorine vs.

- Hexylthio vs. Methylthio : The hexyl chain increases lipophilicity (logP ~4.5 estimated) compared to methylthio (logP ~2.8), enhancing membrane permeability but possibly reducing aqueous solubility .

- Nitrophenyl vs. Chlorophenyl : The nitro group in the analog from introduces strong electron withdrawal, likely increasing reactivity in substitution reactions but reducing metabolic stability .

Physicochemical and Structural Properties

Crystallographic Data

- The Cambridge Structural Database (CSD) lists analogs like 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-... (YAXQAT), which adopt chair conformations in the tetrahydropyridine ring. The target compound’s hexylthio chain may induce disorder in crystal packing, complicating structural determination .

- Hydrogen Bonding: Unlike the hydroxyl-containing analogs (), the target compound lacks H-bond donors, relying on van der Waals interactions and halogen bonding (C-Cl···π) for crystal stability .

Thermal Stability

- Nitrophenyl derivatives () exhibit lower thermal stability due to nitro group decomposition (~150°C), whereas the target compound’s chloro and hexylthio groups likely enhance stability up to ~200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.